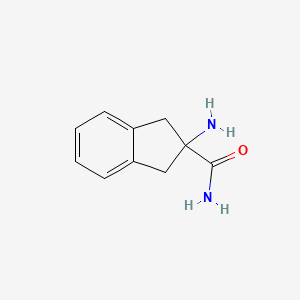

2-Amino-2,3-dihydro-1H-indene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2,3-dihydro-1H-indene-2-carboxamide is a chemical compound that belongs to the class of aminoindanes. These compounds are characterized by the presence of an amino group attached to the indane structure.

Mécanisme D'action

Target of Action

2-Aminoindane-2-carboxamide, also known as 2-Aminoindane-2-carboxamide or 2-amino-1,3-dihydroindene-2-carboxamide, is a research chemical with applications in neurologic disorders and psychotherapy . The compound’s primary targets are the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT) . These transporters play a crucial role in the reuptake of norepinephrine and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter .

Mode of Action

The compound acts as a selective substrate for NET and DAT . It binds to these transporters and inhibits their function, leading to an increase in the concentration of norepinephrine and dopamine in the synaptic cleft . This results in prolonged signal transmission and enhanced stimulation of post-synaptic neurons .

Biochemical Pathways

The biochemical pathways affected by 2-Aminoindane-2-carboxamide primarily involve the norepinephrine and dopamine neurotransmitter systems . By inhibiting the reuptake of these neurotransmitters, the compound affects various downstream effects related to mood, cognition, and motor control .

Pharmacokinetics

It is known that the compound is administered orally . The onset of the desired effects is reported to occur within 10–30 minutes , with an overall duration lasting 1–4 hours .

Result of Action

The molecular and cellular effects of 2-Aminoindane-2-carboxamide’s action primarily involve the enhancement of norepinephrine and dopamine neurotransmission . This can lead to various physiological and psychological effects, including increased alertness, euphoria, and changes in perception .

Action Environment

The action, efficacy, and stability of 2-Aminoindane-2-carboxamide can be influenced by various environmental factors. These may include the presence of other substances, the user’s physiological state, and the specific context in which the compound is used . .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been suggested that 2-Aminoindane-2-carboxamide could be a potential tyrosine hydroxylase inhibitor .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of different dosages of 2-Aminoindane-2-carboxamide in animal models have not been extensively studied. It has been suggested that this compound may have varying effects at different dosages

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carboxamide can be achieved through the dialkylation of a nucleophilic glycine equivalent. This method involves the use of a Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP) and o-dibromoxylylene. The first step, monoalkylation of PAAP with o-dibromoxylylene, is conducted under phase-transfer conditions, yielding the corresponding complex. This intermediate is then cyclized under homogeneous conditions (DMF, NaO-t-Bu) to give the product in high chemical yield .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product. For example, amidation reactions can be catalyzed or non-catalyzed, with pyridinium salts being used to transform carboxylic acid substrates into carboxamides .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, amidation reactions yield carboxamides, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Applications De Recherche Scientifique

2-Amino-2,3-dihydro-1H-indene-2-carboxamide has been explored for its potential therapeutic uses, particularly in the treatment of neurological disorders. It acts as a selective substrate for norepinephrine and dopamine transporters, making it a candidate for research in neurological and psychiatric conditions . Additionally, it has been studied for its stimulant effects, similar to those of amphetamines, and its potential use in psychotherapy .

Comparaison Avec Des Composés Similaires

2-Amino-2,3-dihydro-1H-indene-2-carboxamide is structurally related to other aminoindanes, such as 5-iodo-2-aminoindane, 5,6-methylenedioxy-2-aminoindane, and 5-methoxy-6-methyl-2-aminoindane. These compounds share similar pharmacological profiles but differ in their specific effects and applications. For example, 5-iodo-2-aminoindane has been studied for its potential use in psychotherapy, while 5,6-methylenedioxy-2-aminoindane is known for its empathogenic effects .

Conclusion

This compound is a versatile compound with potential applications in various fields, including medicine and neuroscience. Its unique structure and interactions with neurotransmitter transporters make it a valuable candidate for further research and development.

Activité Biologique

2-Amino-2,3-dihydro-1H-indene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by an indene ring and an amine functional group, allows for interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- Physical State : Typically appears as a yellow to brown solid.

Research indicates that this compound interacts with the Discoidin Domain Receptor 1 (DDR1) . This interaction is crucial for its biological activity:

- Binding Affinity : The compound exhibits a binding affinity (Kd) of approximately 5.9 nM to DDR1.

- Inhibition Capacity : It demonstrates a half-maximal inhibitory concentration (IC50) of 14.9 nM, effectively suppressing collagen-induced signaling pathways associated with cancer progression.

Biological Activities

The compound has been evaluated for various biological activities, including:

Anticancer Activity

Studies have shown promising results regarding the anticancer potential of this compound:

- In orthotopic mouse models of pancreatic cancer, the compound exhibited significant therapeutic efficacy by inhibiting tumor growth and metastasis.

Antiviral and Antimicrobial Properties

The compound also displays antiviral and antimicrobial activities:

- It has been shown to inhibit the replication of certain viruses and exhibit antibacterial effects against various pathogens.

Neuroprotective Effects

In the context of neurodegenerative diseases, derivatives similar to this compound have been studied for their ability to inhibit cholinesterase enzymes and amyloid beta aggregation, which are critical in Alzheimer's disease pathology. For instance, related compounds demonstrated IC50 values in the low micromolar range against butyrylcholinesterase (BuChE) .

Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound are yet to be fully elucidated. However, preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. Toxicological assessments indicate that while the compound shows promise in therapeutic contexts, further studies are needed to evaluate its safety profile comprehensively.

Propriétés

IUPAC Name |

2-amino-1,3-dihydroindene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,12H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVNOQNYJLAPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.